Cyclosporin metabolite m17

概要

説明

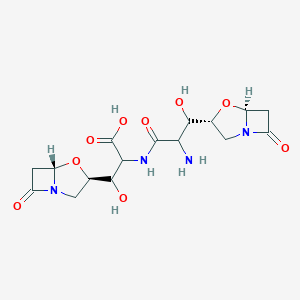

Cyclosporin metabolite m17 is a monohydroxylated metabolite of cyclosporin . It was isolated from the bile of human liver transplant recipients . It’s a calcineurin phosphatase pathway inhibitor and is used as an immunosuppressant drug to prevent rejection in organ transplantation .

Chemical Reactions Analysis

In bile and urine obtained from rabbits administered M-17, the CsA metabolites M-8, M-18, and M-26 were found, indicating that M-17 is further metabolized . This supports the proposed biotransformation pathways for M-17 .Physical And Chemical Properties Analysis

Cyclosporin metabolite m17 is a lipophilic peptide . It has a half-life of 2.22 hr, a volume of distribution of 1.44 liters/kg, and a clearance of 11.07 ml/min/kg . These parameters are not significantly different from those obtained for Cyclosporin .科学的研究の応用

Immunosuppressant Action

Cyclosporine, including its metabolite M17, has been established as a gold standard for its immunosuppressant action . It’s widely used in organ transplantations to prevent the body from rejecting the new organ .

Treatment of Autoimmune Diseases

Cyclosporine and its metabolites have been used in the treatment of certain autoimmune diseases . These include conditions like rheumatoid arthritis, where the immune system mistakenly attacks the body’s own tissues .

Antifungal Agent

Initially, cyclosporine was investigated as an antifungal agent . Although its clinical use was limited by its narrow spectrum, it’s still an important part of its history and application .

Treatment of Dry Eye Syndrome

Cyclosporine, including its metabolite M17, has been used in the treatment of dry eye syndrome . This condition occurs when your tears aren’t able to provide adequate lubrication for your eyes .

Drug Delivery Research

The broad spectrum of cyclosporine demands efficient delivery systems by several routes . Research has been conducted to develop novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .

Antiviral Properties

Cyclosporine has been indicated for a number of new clinical applications, including as a potent anti-human immunodeficiency virus 1 (HIV-1), anti-hepatitis C, and anticancer agent .

Reversal of Multidrug Resistance

Another interesting application of cyclosporine is the reversal of multidrug resistance . This is particularly important in the field of cancer treatment, where drug resistance is a major challenge .

Treatment of Other Conditions

Cyclosporine has also been used in the treatment of other conditions such as psoriasis, a skin condition that causes cells to build up rapidly on the surface of the skin .

作用機序

Target of Action

Cyclosporin metabolite M17, also known as Hydroxycyclosporine, is a derivative of Cyclosporine, a cyclic peptide with a selective immunosuppressive action . The primary targets of Cyclosporin metabolite M17 are the lymphocyte receptors, specifically the T cells . The interaction involves several amino acids in the Cyclosporine molecule, including amino acids 1, 2, 3, and 11 .

Mode of Action

The mode of action of Cyclosporin metabolite M17 is primarily through the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF .

Biochemical Pathways

The biochemical pathways affected by Cyclosporin metabolite M17 are those involved in the induction phase of lymphoid populations . The compound acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations .

Pharmacokinetics

The pharmacokinetic properties of Cyclosporin metabolite M17 have been studied in rabbits . The metabolite was administered intravenously at a dose of 1.0 mg/kg, and the following mean pharmacokinetic parameters were determined: half-life (t1/2B) 2.22 hr, volume of distribution (Vss) 1.44 liters/kg, and clearance 11.07 ml/min/kg .

Result of Action

The result of the action of Cyclosporin metabolite M17 is the inhibition of a number of lymphokines, leading to a selective immunosuppressive effect . This effect is primarily seen in the induction phase of lymphoid populations, particularly T cells .

Safety and Hazards

特性

IUPAC Name |

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHKIOMBYYVRD-CPEWUTAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosporin metabolite m17 | |

CAS RN |

89270-28-0 | |

| Record name | Cyclosporine metabolite M17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

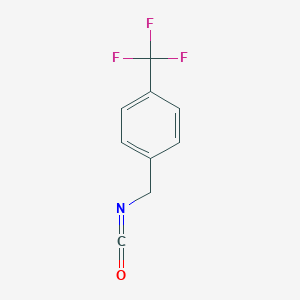

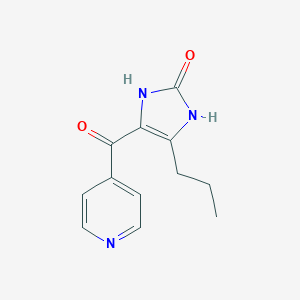

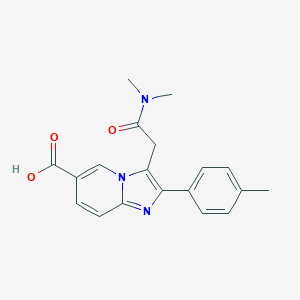

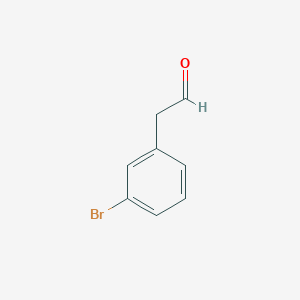

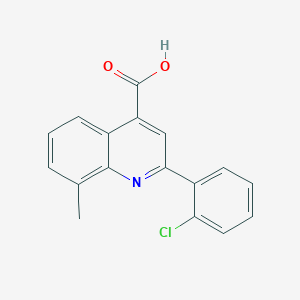

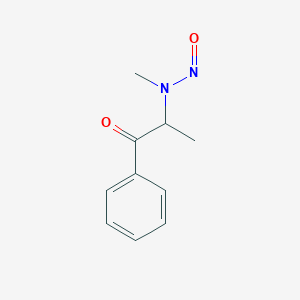

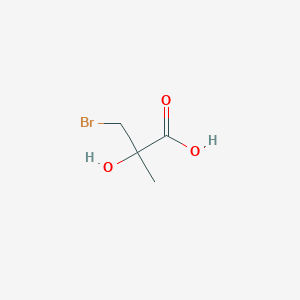

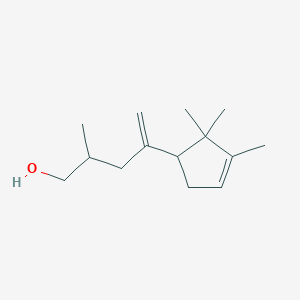

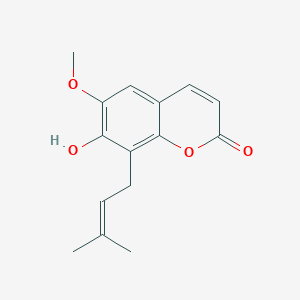

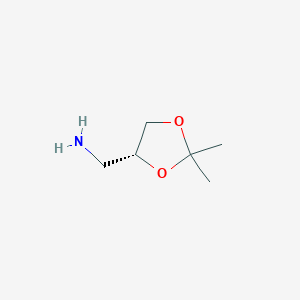

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Hydroxycyclosporine (M17) affect human gingival fibroblasts compared to Cyclosporin A?

A1: Both Cyclosporin A (CsA) and its metabolite, Hydroxycyclosporine (M17), significantly influence the behavior of human gingival fibroblasts []. Both compounds demonstrate a stimulatory effect on fibroblast proliferation, leading to an increase in cell number compared to untreated controls. Specifically, CsA at 400 ng/ml boosted mean cell number by 23.2%, while M17 at 100 ng/ml resulted in a more pronounced increase of 36.7% []. Conversely, both compounds exhibit a suppressive effect on collagen production, a key function of fibroblasts. Both CsA and M17, at the same concentrations mentioned earlier, reduced collagen production to a similar extent, approximately 37% below control levels []. Notably, neither compound appeared to significantly alter the overall protein production of the fibroblasts [].

Q2: Does the ability of gingival fibroblasts to accumulate Cyclosporin A influence their response to CsA and M17?

A2: While the research confirms that gingival fibroblasts can accumulate CsA in a dose-dependent manner [], the study did not find a consistent correlation between the level of CsA accumulation and the cellular response to either CsA or M17 across different fibroblast strains []. Further investigation is needed to fully elucidate the relationship between CsA accumulation and the fibroblast response to these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。